molecular formula C32H39N7O4S B12423676 Vanzacaftor CAS No. 2374124-49-7

Vanzacaftor

カタログ番号: B12423676
CAS番号: 2374124-49-7
分子量: 617.8 g/mol
InChIキー: VCSUIBJKYCVWNF-NRFANRHFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vanzacaftor is a small molecule compound developed by Vertex Pharmaceuticals. It is part of a next-generation triple combination therapy for cystic fibrosis, a genetic disorder that affects the lungs and other organs. The combination therapy includes this compound, tezacaftor, and deutivacaftor, and it has shown promising results in clinical trials .

準備方法

The synthetic routes and reaction conditions for vanzacaftor are proprietary and not publicly disclosed in detail. it is known that this compound is synthesized through a series of chemical reactions involving various reagents and catalysts. Industrial production methods likely involve large-scale chemical synthesis with stringent quality control measures to ensure the purity and efficacy of the compound .

化学反応の分析

Vanzacaftor undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.

科学的研究の応用

Vanzacaftor has several scientific research applications, particularly in the field of cystic fibrosis treatment. It is used in combination with tezacaftor and deutivacaftor to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This combination therapy has shown significant improvements in lung function and other clinical outcomes in patients with cystic fibrosis .

作用機序

Vanzacaftor acts as a corrector of the CFTR protein. It increases the amount of mature CFTR protein at the cell surface by targeting the processing and trafficking defect of the F508del CFTR protein. Tezacaftor, another component of the combination therapy, also acts as a corrector, while deutivacaftor acts as a potentiator, facilitating the opening of the chloride channel to allow chloride and sodium to move in and out of the cell .

類似化合物との比較

Vanzacaftor is often compared with other CFTR modulators such as elexacaftor, tezacaftor, and ivacaftorClinical trials have demonstrated that the this compound combination can further increase CFTR-mediated chloride transport and improve lung function and respiratory symptoms .

Similar compounds include:

特性

CAS番号

2374124-49-7

分子式

C32H39N7O4S

分子量

617.8 g/mol

IUPAC名

(14S)-8-[3-(2-dispiro[2.0.24.13]heptan-7-ylethoxy)pyrazol-1-yl]-12,12-dimethyl-2,2-dioxo-2λ6-thia-3,9,11,18,23-pentazatetracyclo[17.3.1.111,14.05,10]tetracosa-1(22),5(10),6,8,19(23),20-hexaen-4-one

InChI

InChI=1S/C32H39N7O4S/c1-30(2)19-21-5-4-16-33-24-6-3-7-27(34-24)44(41,42)37-29(40)22-8-9-25(35-28(22)38(30)20-21)39-17-10-26(36-39)43-18-11-23-31(12-13-31)32(23)14-15-32/h3,6-10,17,21,23H,4-5,11-16,18-20H2,1-2H3,(H,33,34)(H,37,40)/t21-/m0/s1

InChIキー

VCSUIBJKYCVWNF-NRFANRHFSA-N

異性体SMILES

CC1(C[C@@H]2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C

正規SMILES

CC1(CC2CCCNC3=NC(=CC=C3)S(=O)(=O)NC(=O)C4=C(N1C2)N=C(C=C4)N5C=CC(=N5)OCCC6C7(C68CC8)CC7)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。